

Application Notes: Synthesis of Allyl Lactate via Fischer Esterification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl lactate*

Cat. No.: B1347069

[Get Quote](#)

These notes provide a comprehensive overview and a detailed protocol for the synthesis of **allyl lactate** through the direct esterification of lactic acid with allyl alcohol. This process, a classic example of Fischer esterification, is fundamental in organic synthesis for producing esters with various applications, including as monomers for biodegradable polymers and as specialty solvents.

The reaction involves heating a carboxylic acid (lactic acid) and an alcohol (allyl alcohol) in the presence of a strong acid catalyst. The equilibrium nature of the reaction necessitates the removal of water, a byproduct, to drive the synthesis towards the product and achieve high yields. Key parameters influencing the reaction's success include the molar ratio of reactants, the type and concentration of the catalyst, reaction temperature, and the efficiency of water removal. A significant excess of the alcohol is typically employed to maximize the conversion of the lactic acid.^[1]

Experimental Protocol: Esterification of Lactic Acid with Allyl Alcohol

This protocol is adapted from a well-established procedure for the synthesis of **allyl lactate**, focusing on clarity and reproducibility for research and development applications.^[1]

1. Materials and Equipment

- Reagents:

- 80% Lactic Acid (e.g., 675 g, ~6 moles)
- Allyl Alcohol (e.g., 1394 g, ~24 moles)
- Benzene (or Toluene as a less hazardous alternative azeotroping agent)
- Concentrated Sulfuric Acid (H_2SO_4)
- Anhydrous Sodium Acetate (CH_3COONa) or other suitable neutralizing agent.[\[1\]](#)
- Equipment:
 - 3-liter, three-necked, round-bottomed flask
 - Heating mantle
 - Vigreux or other fractional distillation column (approx. 75 cm)
 - Dean-Stark trap with reflux condenser
 - Capillary ebullition tube or magnetic stirrer
 - Distillation head
 - Receiving flasks
 - Vacuum pump
 - Ice bath

2. Reaction Setup and Procedure

Part A: Dehydration of Lactic Acid and Esterification

- Initial Setup: Assemble the 3-liter flask with a heating mantle, the Vigreux column, the Dean-Stark trap, and the reflux condenser. Insert a capillary ebullition tube into one of the necks for smooth boiling.

- Dehydration: Charge the flask with 675 g of 80% lactic acid, 300 ml of benzene, and 5 ml of concentrated sulfuric acid. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as a lower layer of the benzene-water azeotrope. Continuously remove the aqueous layer from the trap.[1]
- Esterification: Once the rate of water liberation slows significantly, add 1394 g (24 moles) of allyl alcohol to the reaction flask. Continue refluxing and removing the water formed during the esterification reaction. The reaction is complete when water production ceases.[1] This stage may take several hours.[1]
- Neutralization: Cool the reaction mixture. It is crucial to neutralize the strong acid catalyst before distillation to prevent the condensation of the ester into polylactic acid.[1] Add approximately 18 g of anhydrous sodium acetate and stir to neutralize the sulfuric acid.[1]

Part B: Purification of **Allyl Lactate**

- Initial Distillation (Removal of Solvent and Excess Alcohol): Replace the fractionating column with a simple distillation head. Distill the mixture rapidly under reduced pressure (water pump followed by ~5 mm Hg), collecting the distillate in a flask cooled in an ice-salt bath. This step removes benzene and the large excess of allyl alcohol. A viscous residue containing salts will be left behind and should be discarded.[1]
- Fractional Distillation: The collected distillate is then purified by careful fractional distillation using the original Vigreux column.
 - The first fraction collected will be the benzene-allyl alcohol azeotrope (boils at ~76.8°C).[1]
 - This is followed by pure allyl alcohol (boils at ~97°C).[1]
 - Once most of the allyl alcohol is removed (pot temperature reaches ~120°C), reduce the pressure to about 50 mm Hg to remove the remaining alcohol.[1]
 - Finally, the desired product, **allyl lactate**, is distilled at 56–60°C / 8 mm Hg.[1]

3. Safety Precautions

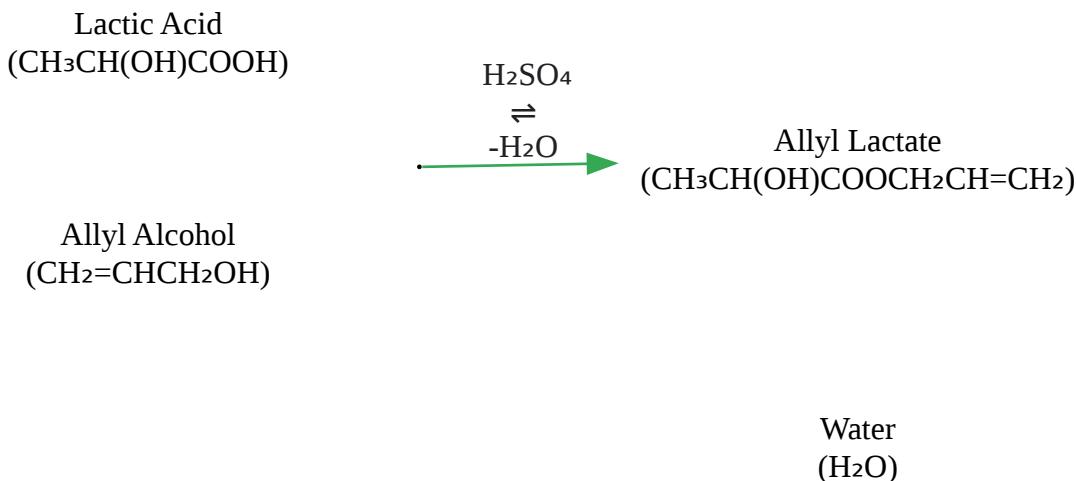
- Work in a well-ventilated fume hood.

- Benzene is a known carcinogen; toluene is a recommended substitute.
- Allyl alcohol is toxic and flammable.
- Concentrated sulfuric acid is highly corrosive.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

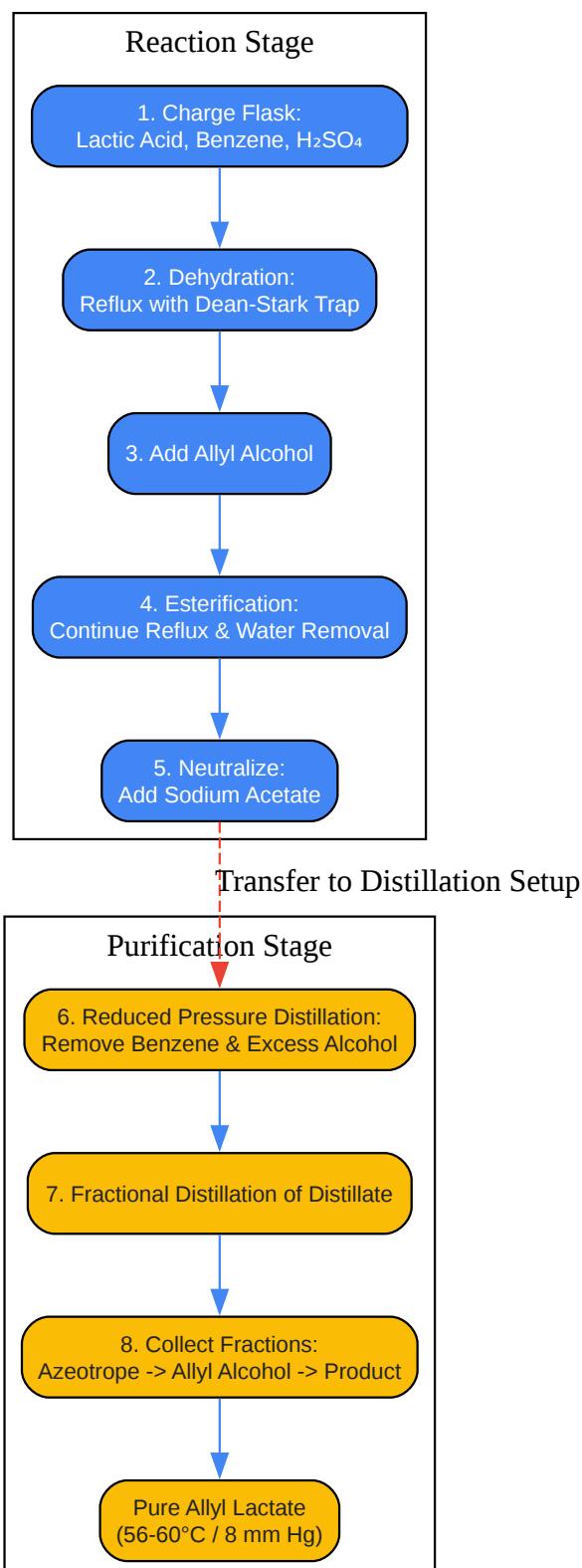
Table 1: Effect of Reactant Molar Ratio on **Allyl Lactate** Yield

A large excess of allyl alcohol is essential for achieving a high yield of the ester.[\[1\]](#)


Molar Ratio (Allyl Alcohol : Lactic Acid)	Approximate Yield (%)
4 : 1	90%
3 : 1	85-88%
2 : 1	65%
5 : 3	58-60%

Data sourced from Organic Syntheses.[\[1\]](#)

Table 2: Physical Properties of **Allyl Lactate**


Property	Value
Appearance	Clear, colorless, mobile liquid
Boiling Point	175-176°C / 740 mm Hg
	79°C / 25 mm Hg
	60°C / 8 mm Hg
Density (d ₄ ²⁰)	1.0452 g/cm ³
Refractive Index (n _D ²⁰)	1.4369
Data sourced from Organic Syntheses. [1]	

Visualizations

[Click to download full resolution via product page](#)

Caption: Fischer esterification of lactic acid with allyl alcohol.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **allyl lactate** synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Application Notes: Synthesis of Allyl Lactate via Fischer Esterification]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1347069#protocol-for-the-esterification-of-lactic-acid-with-allyl-alcohol\]](https://www.benchchem.com/product/b1347069#protocol-for-the-esterification-of-lactic-acid-with-allyl-alcohol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com